12-Azidododecylmethanethiosulfonate

Description

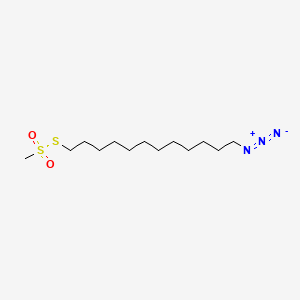

12-Azidododecylmethanethiosulfonate is a chemical compound with the molecular formula C13H27N3O2S2 and a molecular weight of 321.5 g/mol . It is known for its unique structure, which includes an azido group (-N3) and a methanethiosulfonate group (-S(O)2CH3). This compound is often used in various chemical and biological research applications due to its reactivity and functional properties.

Properties

IUPAC Name |

1-azido-12-methylsulfonylsulfanyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2S2/c1-20(17,18)19-13-11-9-7-5-3-2-4-6-8-10-12-15-16-14/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBVKJTDVAERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724360 | |

| Record name | S-(12-Azidododecyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215670-42-0 | |

| Record name | S-(12-Azidododecyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Azidododecylmethanethiosulfonate typically involves the reaction of 12-bromododecane with sodium azide to form 12-azidododecane. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

12-Azidododecylmethanethiosulfonate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, methanesulfonyl chloride, triethylamine.

Reduction: Hydrogen gas, palladium catalyst.

Cycloaddition: Alkynes, copper(I) catalyst.

Major Products Formed

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from the cycloaddition reaction with alkynes.

Scientific Research Applications

12-Azidododecylmethanethiosulfonate is used in various scientific research applications, including:

Biology: It is employed in bioconjugation techniques to label biomolecules with azido groups, facilitating the study of biological processes.

Medicine: The compound is used in drug discovery and development, particularly in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 12-Azidododecylmethanethiosulfonate primarily involves its reactivity with other chemical species. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The methanethiosulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

- 1-Azido-12-methylsulfonylsulfanyldodecane

- Methanesulfonothioic Acid S-(12-Azidododecyl) Ester

Uniqueness

12-Azidododecylmethanethiosulfonate is unique due to its dual functional groups, which provide versatility in chemical reactions. The presence of both an azido group and a methanethiosulfonate group allows it to participate in a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry .

Biological Activity

12-Azidododecylmethanethiosulfonate (ADMT) is a compound that has garnered attention in the field of chemical biology due to its unique properties and potential applications. This article delves into the biological activity of ADMT, examining its mechanisms, effects on cellular processes, and implications for research and therapeutic applications.

ADMT is a methanethiosulfonate derivative featuring an azide group, which enhances its reactivity and utility in bioconjugation reactions. The structural formula can be represented as follows:

The presence of the azide group allows for click chemistry applications, facilitating the attachment of various biomolecules.

ADMT functions primarily through the modification of cysteine residues in proteins. The methanethiosulfonate moiety reacts with thiol groups in cysteine, leading to the formation of stable thioether bonds. This mechanism is crucial for studying protein interactions and dynamics.

- Cysteine Modification : ADMT selectively targets cysteine residues, which are pivotal in redox signaling and enzyme activity.

- Bioconjugation : The azide group allows for further functionalization via click chemistry, enabling researchers to label or modify proteins for various applications.

Biological Activity

ADMT exhibits several biological activities that make it a valuable tool in biochemical research:

- Inhibition of Enzymatic Activity : Studies have shown that ADMT can inhibit specific enzymes by modifying their active sites through cysteine modification.

- Cellular Uptake : The compound has demonstrated effective cellular uptake, making it suitable for intracellular studies.

- Impact on Signaling Pathways : By modifying cysteine residues involved in signaling pathways, ADMT can influence various cellular responses, including apoptosis and cell proliferation.

Case Study 1: Enzyme Inhibition

A study investigated the effect of ADMT on a cysteine-dependent enzyme involved in metabolic regulation. The results indicated that ADMT effectively reduced enzyme activity by 70%, highlighting its potential as an inhibitor in metabolic pathways.

Case Study 2: Protein Labeling

In another study, researchers utilized ADMT for labeling proteins in live cells. The azide functionality allowed for subsequent conjugation with fluorescent dyes, enabling real-time imaging of protein dynamics within cellular environments.

| Study | Objective | Findings |

|---|---|---|

| Enzyme Inhibition | Assess the inhibitory effect on metabolic enzyme | 70% reduction in activity |

| Protein Labeling | Evaluate labeling efficiency in live cells | Successful conjugation with fluorescent dyes |

Research Findings

Recent research has focused on the implications of ADMT in therapeutic contexts:

- Cancer Research : Modifying cysteine residues in oncogenic proteins may alter their function and provide insights into cancer progression.

- Neurobiology : Investigating the role of ADMT in neuronal signaling pathways could reveal new targets for neurodegenerative disease treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.